
Butyl dimethylphosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl dimethylphosphinite is an organophosphorus compound characterized by the presence of a butyl group and two methyl groups attached to a phosphinite functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl dimethylphosphinite can be synthesized through several methods. One common approach involves the reaction of butyl lithium with dimethylphosphinic chloride under controlled conditions. The reaction typically requires an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl dimethylphosphinite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinites depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Butyl dimethylphosphinite has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which butyl dimethylphosphinite exerts its effects involves the interaction of the phosphinite group with various molecular targets. The compound can act as a ligand, forming complexes with metal ions and facilitating catalytic reactions. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with different functional groups.
Tert-butyl dimethylphosphine: Contains a tert-butyl group instead of a butyl group.
Diethyl phosphite: Contains ethyl groups instead of butyl and methyl groups.
Uniqueness
Butyl dimethylphosphinite is unique due to its specific combination of butyl and methyl groups attached to the phosphinite functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and catalysis.
Eigenschaften
CAS-Nummer |
89630-51-3 |
|---|---|
Molekularformel |
C6H15OP |
Molekulargewicht |
134.16 g/mol |
IUPAC-Name |
butoxy(dimethyl)phosphane |
InChI |
InChI=1S/C6H15OP/c1-4-5-6-7-8(2)3/h4-6H2,1-3H3 |
InChI-Schlüssel |
ILGQCROWFSTSTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
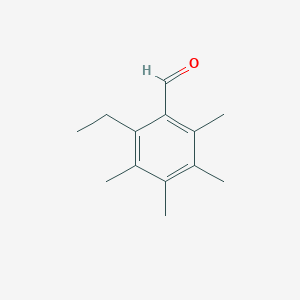

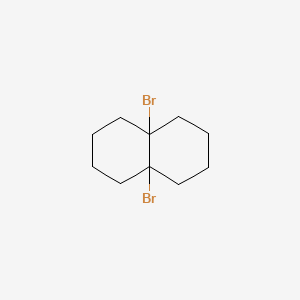
![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)

![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)

![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
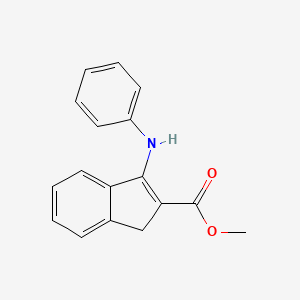
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
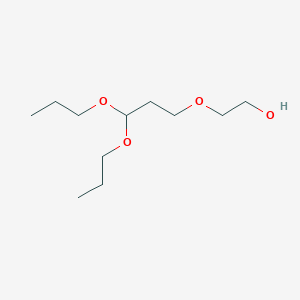
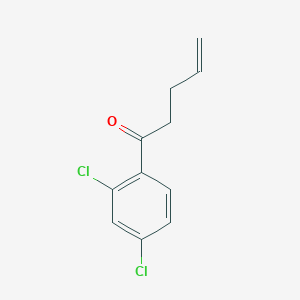
![3-{[6-(Piperidin-1-YL)hexyl]amino}-1H-indazol-5-OL](/img/structure/B14383512.png)
